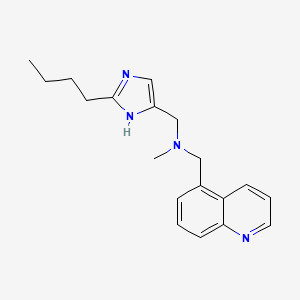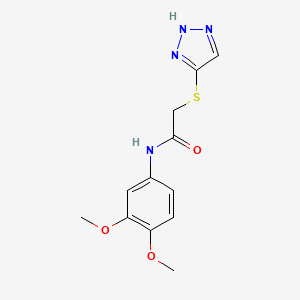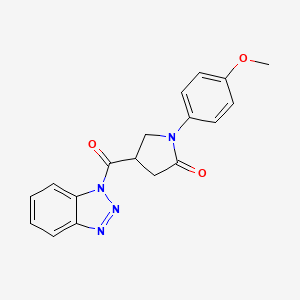![molecular formula C19H19NO2 B5345122 1-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}indoline](/img/structure/B5345122.png)
1-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}indoline, commonly known as MPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of MPB is not fully understood. However, it is believed that MPB inhibits the activity of COX-2 by binding to its active site. This prevents the enzyme from catalyzing the production of prostaglandins, which are involved in inflammation and cancer. MPB may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
MPB has been shown to have several biochemical and physiological effects. In vitro studies have shown that MPB inhibits the activity of COX-2 and reduces the production of prostaglandins. MPB has also been found to induce apoptosis in cancer cells. In vivo studies have shown that MPB reduces inflammation and tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
MPB has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields. However, MPB also has some limitations. It is a synthetic compound, and its effects may not be fully understood. MPB may also have off-target effects that need to be taken into consideration when designing experiments.
Orientations Futures
There are several future directions for MPB research. In medicine, MPB could be further studied as a potential anti-inflammatory and anti-cancer agent. It could also be tested for its potential use in other diseases, such as Alzheimer's disease. In agriculture, MPB could be further tested as a plant growth regulator and herbicide. In materials science, MPB could be further studied as a component in liquid crystals and other materials. Overall, MPB has the potential to have a significant impact in various fields, and further research is needed to fully understand its properties and applications.
Méthodes De Synthèse
MPB is synthesized by reacting 4-(2-methyl-2-propen-1-yl)oxybenzoyl chloride with indoline in the presence of a base. The reaction yields a white solid that is purified through recrystallization.
Applications De Recherche Scientifique
MPB has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, MPB has been shown to have anti-inflammatory and anti-cancer properties. It has been found to inhibit the activity of COX-2, an enzyme that plays a crucial role in inflammation and cancer. MPB has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In agriculture, MPB has been tested as a plant growth regulator. It has been found to stimulate the growth of rice plants and increase their yield. MPB has also been tested as a herbicide, and it has been found to be effective against certain types of weeds.
In materials science, MPB has been used as a component in liquid crystals. It has been found to improve the stability and performance of liquid crystal displays.
Propriétés
IUPAC Name |
2,3-dihydroindol-1-yl-[4-(2-methylprop-2-enoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-14(2)13-22-17-9-7-16(8-10-17)19(21)20-12-11-15-5-3-4-6-18(15)20/h3-10H,1,11-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDMHFDIDYOMDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5345042.png)
![4-chloro-1,5-dimethyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5345045.png)


![4-{[3-hydroxy-1-(4-isopropylbenzyl)-2-oxopiperidin-3-yl]methyl}-1,4-diazepan-2-one](/img/structure/B5345066.png)
![7-(4-bromophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5345073.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate](/img/structure/B5345077.png)

![1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-N,N-dimethylprolinamide](/img/structure/B5345107.png)
![(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5345115.png)

![1-allyl-4-[(5-chloro-2-thienyl)carbonyl]piperazine](/img/structure/B5345143.png)
![N-[3-(4-isopropyl-1-piperazinyl)-3-oxopropyl]-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5345148.png)
![2-{[5-(5-chloro-2-methoxy-4-nitrophenyl)-2-furyl]methylene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5345160.png)